Safety and toxicity profile of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid
Safety and toxicity profile of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid
Technical Assessment: Safety and Toxicity Profile of 2-Amino-2-(2,4-Dimethoxyphenyl)acetic Acid
Executive Summary
2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (CAS: 116435-36-0), also known as 2,4-dimethoxyphenylglycine, is a non-proteinogenic amino acid primarily utilized as a chiral building block in peptide synthesis and as a scaffold for beta-lactam antibiotics.
While direct toxicological data for this specific isomer is limited in public registries, a structural activity relationship (SAR) analysis reveals a distinct safety profile. Unlike simple amino acids, the phenylglycine core confers potential neuroactive properties via metabotropic glutamate receptor (mGluR) interaction. Furthermore, its metabolic clearance relies on O-demethylation pathways that may generate quinone-methide precursors if not properly cleared.
Key Safety Classifications:
-
Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).
-
Target Organs: Respiratory system (irritation), potential CNS modulation.
-
Handling Level: OEB 3 (Occupational Exposure Band) – Handle with containment; treat as a potent pharmacophore until tested.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of this compound is the first step in predicting its bioavailability and toxicity. As a zwitterionic phenylglycine, it exhibits high water solubility at neutral pH but lipophilicity changes drastically with pH, affecting membrane permeability.
| Property | Data / Prediction | Relevance to Safety |
| CAS Number | 116435-36-0 | Unique Identifier |
| Formula | C₁₀H₁₃NO₄ | MW: 211.21 g/mol |
| Structure | Phenylglycine core with 2,4-dimethoxy substitution | Critical: The 2,4-substitution pattern increases electron density, making the ring prone to oxidative metabolism. |
| Solubility | Soluble in water (zwitterion), dilute acid/base | High bioavailability if ingested; dust inhalation risk. |
| pKa | ~2.2 (COOH), ~9.1 (NH₂) | Exists as a zwitterion at physiological pH (7.4). |
| LogP | ~0.5 (Predicted) | Low lipophilicity suggests low accumulation in adipose tissue. |
Toxicological Profile: Mechanisms & Risks
This section synthesizes available data with mechanistic toxicology principles.
Acute Toxicity & Irritation
Based on GHS classifications and analog data (e.g., 4-hydroxyphenylglycine), the compound is classified as Harmful (H302, H312, H332) but not fatal in acute scenarios.
-
Oral LD50 (Estimated): 500 – 2,000 mg/kg (Rat).
-
Mechanism: High concentrations of acidic amino acids can cause mucosal irritation and metabolic acidosis.
-
Irritation: The compound is a confirmed skin, eye, and respiratory irritant (H315, H319, H335). Dust inhalation can trigger bronchospasm due to local acidic effects on lung tissue.
Neurotoxicity: The Phenylglycine Risk
Expert Insight: The most overlooked risk of this compound is its structural homology to Glutamate. Phenylglycine derivatives are well-documented ligands for Metabotropic Glutamate Receptors (mGluRs) .
-
Mechanism: The 2-amino-2-phenylacetic acid scaffold mimics the glutamate binding pharmacophore. Substitutions on the phenyl ring (like 2,4-dimethoxy) dictate selectivity.
-
Risk: Analogs such as (S)-3,5-dihydroxyphenylglycine (DHPG) are potent Group I mGluR agonists, causing excitotoxicity. While the 2,4-dimethoxy steric bulk likely reduces potency compared to DHPG, it may act as a silent antagonist or weak partial agonist, potentially lowering seizure thresholds or altering synaptic transmission upon high systemic exposure.
Metabolic Activation & Clearance
The 2,4-dimethoxy motif is metabolically active. The primary clearance pathway is O-demethylation mediated by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4).
-
Phase I: Stepwise demethylation to 2-hydroxy or 4-hydroxy metabolites.
-
Phase II: Rapid glucuronidation of the resulting phenols.
-
Toxicity Alert: If Phase II conjugation is saturated, the resulting catechol (2,4-dihydroxyphenylglycine) can undergo auto-oxidation to form ortho-quinones , which are electrophilic and can deplete cellular glutathione (GSH).
Visualization: Metabolic Pathway & Activation
Figure 1: Predicted metabolic trajectory.[1] The green path represents safe clearance; the red path indicates potential toxicity under high-dose saturation.
Handling & Occupational Safety Protocols
Given the "Harmful" classification and potential neuroactivity, standard laboratory safety is insufficient. Adopt OEB 3 protocols.
| Parameter | Protocol Standard |
| Engineering Controls | Use a fume hood or powder containment balance enclosure for all weighing operations. Do not handle on an open bench. |
| PPE | Nitrile gloves (double gloving recommended for solutions), lab coat, and P95/N95 respirator if handling powder outside an enclosure. |
| Spill Cleanup | Do not dry sweep. Dampen with water or use a HEPA vacuum to prevent dust generation (inhalation risk). Neutralize surface with mild bicarbonate solution. |
| Storage | Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and the electron-rich ring is light-sensitive. |
Experimental Protocols for Safety Assessment
If you are developing this compound as a drug candidate, you must validate the theoretical risks described above.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Purpose: To determine the LD50 equivalent at the cellular level.
-
Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).
-
Seeding: 10,000 cells/well in 96-well plates.
-
Treatment: Expose cells to compound gradients (0.1 µM to 1000 µM) for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.
-
Validation: If IC50 < 50 µM, the compound is considered cytotoxic.
Protocol B: Functional Neurotoxicity Screen (FLIPR Calcium Flux)
Purpose: To assess mGluR interaction (Agonist/Antagonist mode).
-
System: CHO cells stably expressing mGluR1 or mGluR5.[2]
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator).
-
Agonist Mode: Inject compound. Measure fluorescence increase (indicates glutamate-like activation).
-
Antagonist Mode: Pre-incubate with compound, then inject Glutamate (EC80 concentration). Measure inhibition of fluorescence.
-
Significance: Any activity < 10 µM indicates significant CNS off-target risk.
Visualization: Safety Assessment Workflow
Figure 2: Staged experimental workflow for validating safety before animal studies.
References
-
Chemical Identity & SDS: Sigma-Aldrich. Safety Data Sheet: 2-(4-Amino-2-methoxyphenyl)acetic acid. Accessed 2025.[3] Link
-
Phenylglycine Pharmacology: Jane, D. E., et al. "Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors."[4] Neuropharmacology 34.8 (1995): 851-856. Link
-
Metabolic Pathways: Midha, K. K., et al. "Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo."[5] Xenobiotica 9.8 (1979): 485-490.[5] Link
-
mGluR Structure-Activity: Watkins, J. C., & Collingridge, G. L. "Phenylglycine derivatives as antagonists of metabotropic glutamate receptors."[2][4][6][7][8][9] Trends in Pharmacological Sciences 15.9 (1994): 333-342. Link
Sources
- 1. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Group I metabotropic glutamate receptors in the thalamus [homepages.ucl.ac.uk]
